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Compound of Interest

Compound Name:
2-Amino-3-iodo-6-

(trifluoromethyl)pyridine

CAS No.: 1227602-97-2

Cat. No.: B1409161 Get Quote

Executive Summary
Objective: This guide provides a technical comparison of the lipophilicity (LogP) profiles of

halogenated 2-aminopyridines. It is designed for medicinal chemists and formulation scientists

optimizing small molecule scaffolds for drug discovery.

Key Findings:

Halogen Impact: Lipophilicity increases linearly with halogen size (F < Cl < Br < I).

Positional Isomerism: The position of the halogen significantly alters physicochemical

properties. 3-substituted (ortho) isomers generally exhibit lower melting points and slightly

lower lipophilicity compared to their 5-substituted (meta) counterparts, attributed to

intramolecular electronic shielding and steric effects that disrupt intermolecular hydrogen

bonding.

Ionization (LogD): Halogenation decreases the basicity (pKa) of the pyridine ring. At

physiological pH (7.4), this suppression of ionization often results in a higher effective

lipophilicity (LogD) compared to the non-halogenated parent.
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The Halogen Effect
The introduction of a halogen atom onto the aminopyridine scaffold alters the partition

coefficient (

) through two primary mechanisms:

Hydrophobic Bulk: Increasing the Van der Waals radius of the substituent (F

I) increases the surface area available for hydrophobic interaction, directly elevating LogP.

Electronic Modulation: Halogens are electron-withdrawing (Inductive effect,

). This reduces the electron density on the pyridine ring nitrogen, lowering the pKa.

Result: A larger fraction of the molecule remains neutral at physiological pH, enhancing

membrane permeability.

The "Ortho" vs. "Meta" Effect
Comparing 3-halo-2-aminopyridines (ortho) against 5-halo-2-aminopyridines (meta) reveals

distinct behaviors:

3-Position (Ortho): The halogen is adjacent to the exocyclic amino group.

Steric/Electronic Shielding: Large halogens (Br, I) can twist the amino group out of

planarity or shield the polar nitrogen, subtly altering the solvation shell.

Intramolecular Interaction: In the case of Fluorine, a weak intramolecular H-bond (

) may form, "hiding" polar donors and potentially increasing lipophilicity relative to
prediction, though steric repulsion dominates for larger halogens.

5-Position (Meta): The halogen is distal to the amino group.

Intermolecular Networking: These isomers retain a more planar conformation, facilitating

stronger intermolecular hydrogen bonding (reflected in significantly higher melting points).

SAR Logic Diagram
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The following diagram illustrates the causal relationships between structure and

physicochemical properties.

Halogen Substitution
(F, Cl, Br, I)

Electronic Effect
(-I Inductive)Electron Withdrawal

Increased LogP
(Lipophilicity)

Hydrophobic Surface Area

Position
(3- vs 5-)

Steric/Shielding
(Ortho Effect)

Proximity to NH2

Decreased pKa
(Less Basic)

Stabilizes Free Base

Melting Point
(Crystal Lattice Energy)

Disrupts H-Bonding Network

Modulates LogD (pH 7.4)

Click to download full resolution via product page

Caption: Causal flow from structural modification to observed physicochemical properties.

Comparative Data: Halogenated Aminopyridines
The table below synthesizes experimental melting point data with computed and experimental

lipophilicity values. Note the distinct depression in melting points for 3-substituted isomers,

correlating with the "ortho effect."
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Comp
ound

Struct
ure

Haloge
n

Positio
n

MW (
g/mol )

MP
(°C)
[Exp]

LogP
(Calc)

LogP
(Exp/Li
t)

pKa
(Appro
x)

2-

Aminop

yridine

C₅H₆N₂ None - 94.11 58 0.48 0.49 [1] 6.86

2-

Amino-

3-

fluoropy

ridine

C₅H₅FN

₂
F

3

(Ortho)
112.11 41 - 47 0.65 - ~3.8

2-

Amino-

5-

fluoropy

ridine

C₅H₅FN

₂
F

5

(Meta)
112.11 - 0.72 - ~4.1

2-

Amino-

3-

chlorop

yridine

C₅H₅Cl

N₂
Cl

3

(Ortho)
128.56 78 - 80 0.80 0.85 ~3.2

2-

Amino-

5-

chlorop

yridine

C₅H₅Cl

N₂
Cl

5

(Meta)
128.56

136 -

138
1.10 1.32 [2] ~3.6

2-

Amino-

3-

bromop

yridine

C₅H₅Br

N₂
Br

3

(Ortho)
173.01 63 - 67 1.20 - ~3.1

2-

Amino-

5-

C₅H₅Br

N₂

Br 5

(Meta)

173.01 132 -

135

1.20 1.39 ~3.5
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bromop

yridine

2-

Amino-

3-

iodopyri

dine

C₅H₅IN₂ I
3

(Ortho)
220.01 87 - 91 1.20 - ~3.0

2-

Amino-

5-

iodopyri

dine

C₅H₅IN₂ I
5

(Meta)
220.01

128 -

131
1.45 - ~3.4

Note: "Calc" values are XLogP3 predictions. "Exp" values are derived from standard databases

(PubChem/ChemSpider) or literature precedents [1, 2].

Experimental Protocols
For high-throughput lipophilicity assessment of these scaffolds, the RP-HPLC Method is

superior to the traditional Shake-Flask method due to the basic nature of aminopyridines and

their potential for emulsion formation.

Protocol: Chromatographic Hydrophobicity Index (CHI)
Determination
This protocol correlates retention time on a C18 column with LogP, calibrated against

standards.

Reagents & Equipment:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).

Mobile Phase B: Acetonitrile (HPLC Grade).
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Standards: Mixture of low-to-high LogP neutral compounds (e.g., Theophylline, Benzene,

Toluene, Naphthalene).

Step-by-Step Methodology:

Preparation: Dissolve 1 mg of test aminopyridine in 1 mL of 50:50 Water:MeCN.

Gradient Run:

Flow rate: 1.0 mL/min.[1]

Gradient: 0% B to 100% B over 10 minutes.

Detection: UV at 254 nm and 280 nm (Aminopyridines absorb strongly here).

Calibration: Run the standard mixture under identical conditions. Plot LogP(lit) vs. Retention

Time (

) to generate a calibration curve (

).

Calculation:

Validation: Run 2-Aminopyridine as a positive control. The value should fall within

.

Workflow Diagram
The following diagram outlines the experimental decision tree for characterizing these

compounds.
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Caption: Standardized workflow for HPLC-based lipophilicity determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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